Comprehensive Physicochemical Profiling and Regioselective Synthesis of 4-Butyl-3-nitroaniline
Comprehensive Physicochemical Profiling and Regioselective Synthesis of 4-Butyl-3-nitroaniline
Target Audience: Researchers, Synthetic Chemists, and Agrochemical/Drug Development Professionals Compound: 4-Butyl-3-nitroaniline (CAS: 61644-32-4)
Executive Summary
In the landscape of rational drug design and agrochemical development, the strategic positioning of functional groups on an aromatic scaffold dictates both pharmacokinetics and target affinity. 4-Butyl-3-nitroaniline represents a highly specialized amphiphilic building block. It features a lipophilic aliphatic tail (butyl group) para to a reactive primary amine, with an electron-withdrawing nitro group situated in the meta position relative to the amine. This unique substitution pattern makes it an invaluable precursor for synthesizing phenalkylamines, which are widely deployed as systemic herbicides and insecticides[1].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, elucidates the causality behind its regioselective synthesis, and provides a self-validating experimental protocol for its preparation.
Structural Elucidation & Physicochemical Profiling
The physical behavior of 4-Butyl-3-nitroaniline is governed by the push-pull electronic dynamics between the electron-donating amine (-NH₂) and the electron-withdrawing nitro (-NO₂) group, combined with the steric and lipophilic contribution of the C4-butyl chain.
The table below summarizes its core molecular descriptors, sourced from[2].
| Property | Value | Causality / Significance in Development |
| CAS Registry Number | 61644-32-4 | Unique identifier for regulatory tracking and inventory management[2]. |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Defines the carbon framework and heteroatom composition[2]. |
| Molecular Weight | 194.23 g/mol | Low MW ensures downstream derivatives easily comply with Lipinski’s Rule of 5[2]. |
| LogP (Predicted) | 3.62 | Optimal lipophilicity for crossing biological membranes (e.g., insect cuticles or plant epidermis)[2]. |
| Topological Polar Surface Area | 71.84 Ų | Balances membrane permeability with necessary aqueous solubility for systemic transport[2]. |
| Hydrogen Bond Donors | 1 (-NH₂ group) | Provides a reactive nucleophilic handle for N-alkylation or amidation[1]. |
| Hydrogen Bond Acceptors | 3 (-NO₂ + -NH₂) | Facilitates critical dipole interactions within target protein binding pockets. |
Regioselective Synthesis: The Zinin Reduction Paradigm
A common pitfall in synthetic planning is attempting to synthesize 4-butyl-3-nitroaniline via the direct nitration of 4-butylaniline. Because the primary amine is a powerfully activating, ortho/para-directing group, direct nitration overwhelmingly yields the 2-nitro isomer.
To achieve the required 3-nitro substitution (which is ortho to the butyl group and meta to the amine), we must invert the synthetic logic. The optimal pathway begins with the exhaustive nitration of 1-butylbenzene to form 1-butyl-2,4-dinitrobenzene , followed by a regioselective Zinin Reduction using sodium sulfide (Na₂S).
The Causality of Regioselectivity: In 1-butyl-2,4-dinitrobenzene, the 2-nitro group is sterically hindered by the adjacent, bulky butyl chain, forcing it slightly out of coplanarity with the aromatic ring. The Zinin reduction is highly sensitive to steric environments; the sulfide anion preferentially attacks the less hindered 4-nitro group (para to the butyl chain). Consequently, the 4-nitro group is cleanly reduced to an amine, yielding 4-butyl-3-nitroaniline.
Fig 1: Regioselective synthesis of 4-Butyl-3-nitroaniline via Zinin reduction.
Self-Validating Experimental Protocol: Zinin Reduction
As a Senior Application Scientist, I mandate that every protocol must contain internal checks to prevent the propagation of failed intermediates. The following procedure for the reduction of 1-butyl-2,4-dinitrobenzene is designed as a self-validating system .
Phase 1: Reagent Integrity Check
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Action: Dissolve 3.0 equivalents of Na₂S·9H₂O in a 1:1 mixture of Ethanol/Water.
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Self-Validation: Observe the solution. A clear, colorless liquid indicates high-quality, unoxidized sulfide. If the solution is distinctly yellow, polysulfides have formed due to atmospheric oxidation, meaning the reducing power is compromised. Do not proceed without recalculating stoichiometry or using fresh reagent.
Phase 2: Reaction Execution & Kinetic Monitoring
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Action: Add 1.0 equivalent of 1-butyl-2,4-dinitrobenzene to the sulfide solution and heat to reflux (80°C).
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Self-Validation: The starting dinitro compound imparts a pale yellow color. As the unhindered 4-nitro group is reduced to an electron-rich amine, the extended conjugation triggers a bathochromic shift. A successful reaction is visually validated when the solution transitions to a deep orange or red hue within 30–45 minutes. If it remains pale yellow, the reduction has stalled.
Phase 3: Workup & Phase Separation
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Action: Cool the mixture, concentrate in vacuo to remove ethanol, and partition between Ethyl Acetate (EtOAc) and water.
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Self-Validation: 4-Butyl-3-nitroaniline is highly lipophilic and belongs in the organic layer. However, to ensure the amine is fully deprotonated and not lost to the aqueous phase as a hydrosulfide salt, test the aqueous layer with pH paper. It must read >10 . If pH < 10, add 1M NaOH dropwise until validated, then extract.
Phase 4: Chromatographic Purification
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Action: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1).
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Self-Validation: The dinitro precursor lacks hydrogen bond donors and runs near the solvent front (R_f ~0.7). The product, possessing a polar primary amine, interacts strongly with the silica, resulting in a lower R_f (~0.3). Spray the plate with ninhydrin and heat; the product spot will turn vivid purple , definitively confirming the presence of the primary amine.
Analytical Characterization
To ensure absolute structural integrity before downstream application, the isolated compound must align with the following predicted spectroscopic parameters:
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¹H NMR (400 MHz, CDCl₃):
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Aliphatic tail: δ 0.93 (t, J = 7.3 Hz, 3H, -CH₃), δ 1.38 (h, 2H), δ 1.55 (p, 2H), δ 2.75 (t, J = 7.5 Hz, 2H, Ar-CH₂-).
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Aromatic core: δ 7.18 (d, J = 2.4 Hz, 1H, Ar-H2) indicating meta-coupling; δ 6.82 (dd, J = 8.2, 2.4 Hz, 1H, Ar-H6); δ 7.12 (d, J = 8.2 Hz, 1H, Ar-H5).
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Amine: δ 3.80 (br s, 2H, -NH₂).
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Infrared (IR) Spectroscopy: Diagnostic N-H stretching at 3450 and 3360 cm⁻¹ confirms the primary amine, while strong bands at 1535 and 1350 cm⁻¹ confirm the intact nitro group.
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Mass Spectrometry (EI-MS): Molecular ion peak at m/z 194[M]⁺, with a base peak at m/z 151 [M - C₃H₇]⁺ resulting from benzylic cleavage.
Applications in Agrochemicals & Drug Discovery
4-Butyl-3-nitroaniline is prominently featured in as a critical precursor for the synthesis of phenalkylamines[1].
Mechanistic Application: By utilizing the primary amine as a nucleophilic handle, chemists can perform N-alkylation (e.g., with substituted benzyl chlorides or bromopropyl derivatives) to generate secondary amines[1][3]. The causality behind using the 4-butyl-3-nitroaniline scaffold lies in its dual-action physical properties:
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Cuticular Penetration: The C4-butyl chain acts as a lipophilic anchor, allowing the resulting agrochemical to easily penetrate the waxy cuticles of broad-leaf weeds or the chitinous exoskeletons of mites and insects[1].
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Receptor Modulation: The strongly electron-withdrawing C3-nitro group lowers the pKa of the adjacent amine, fine-tuning its ionization state at physiological pH to optimize binding within the target biological receptor[1].
Fig 2: Workflow for developing phenalkylamine agrochemicals from 4-Butyl-3-nitroaniline.
References
- Title: US3227758A - Phenalkylamines (Herbicidal and Insecticidal Applications)
